molecular formula C17H23NO2S B2666811 N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide CAS No. 2411290-62-3

N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide

Cat. No. B2666811
CAS RN: 2411290-62-3
M. Wt: 305.44
InChI Key: LZPVLVGCZLJNKT-UHFFFAOYSA-N
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Description

N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide (ETPMP) is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. ETPMP belongs to the family of thiol-containing compounds, which have been shown to exhibit various biological activities.

Scientific Research Applications

N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide is not fully understood, but studies have suggested that it may act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

Future research on N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide should focus on elucidating its mechanism of action and identifying its molecular targets. Studies should also investigate the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Additionally, research should explore strategies to improve the solubility and bioavailability of this compound, which may enhance its efficacy in vivo.

Synthesis Methods

The synthesis of N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 3-ethoxybenzaldehyde with thiolane-3-carboxylic acid to form the corresponding thiolane-3-carbaldehyde. The thiolane-3-carbaldehyde is then reacted with propargylamine to form the propargylamine derivative. The final step involves the reaction of the propargylamine derivative with thiourea to form this compound.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-3-17(19)18(12-15-8-9-21-13-15)11-14-6-5-7-16(10-14)20-4-2/h3,5-7,10,15H,1,4,8-9,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPVLVGCZLJNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(CC2CCSC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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